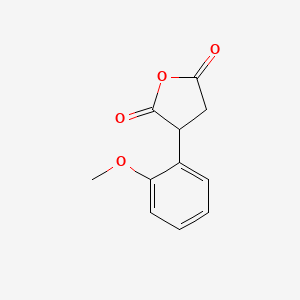

3-(2-Methoxyphenyl)oxolane-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)oxolane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-9-5-3-2-4-7(9)8-6-10(12)15-11(8)13/h2-5,8H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQXQWVOJQNRHTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CC(=O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101267036 | |

| Record name | Dihydro-3-(2-methoxyphenyl)-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781676-74-2 | |

| Record name | Dihydro-3-(2-methoxyphenyl)-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=781676-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-3-(2-methoxyphenyl)-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Methoxyphenyl Oxolane 2,5 Dione and Analogous Structures

Strategies for Forming the Oxolane-2,5-dione Ring System

The formation of the oxolane-2,5-dione ring is fundamentally an intramolecular dehydration of a succinic acid derivative. Various methods have been developed to achieve this cyclization efficiently.

The most direct and common laboratory method for synthesizing succinic anhydrides is the dehydration of the corresponding succinic acid. wikipedia.org In the case of the target molecule, this involves the cyclization of 3-(2-methoxyphenyl)succinic acid. This transformation is typically achieved using chemical dehydrating agents that react with water to drive the equilibrium toward the anhydride (B1165640) product.

Commonly employed reagents include acetic anhydride and acetyl chloride. wikipedia.orgprepchem.com The reaction with acetic anhydride is often performed by heating the succinic acid precursor in an excess of the reagent, which also serves as the solvent. youtube.com The mechanism involves the formation of a mixed anhydride intermediate, followed by an intramolecular nucleophilic acyl substitution to form the stable five-membered ring and release acetic acid as a byproduct. pearson.com Alternatively, reagents like phosphoryl chloride can also be used. wikipedia.org These methods are generally high-yielding and reliable for a wide range of substituted succinic acids.

Table 1: Chemical Dehydration of Succinic Acids

| Precursor | Dehydrating Agent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Succinic Acid | Acetic Anhydride | Reflux (1 hr @ 105°C) | 81-90% | youtube.com |

| Succinic Acid | Acetyl Chloride | Reflux (3 hrs) | ~Theoretical | prepchem.com |

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgnih.gov Maleic anhydride, which has the oxolane-2,5-dione structure, is an excellent dienophile. It can react with dienes like anthracene (B1667546) to form complex polycyclic structures that incorporate the anhydride ring system. truman.edu

However, the Diels-Alder reaction is not a direct method for synthesizing 3-aryl substituted succinic anhydrides like the target compound. This is because the reaction forms a six-membered cyclohexene (B86901) derivative fused to the anhydride ring, rather than substituting a group onto the anhydride ring itself. wikipedia.org

A related process, the Alder-ene reaction, involves the reaction of maleic anhydride with an alkene possessing an allylic hydrogen. wikipedia.org This reaction produces alkenylsuccinic anhydrides, which are structurally analogous to the target compound but feature an alkenyl side chain instead of an aryl group. wikipedia.orggoogle.com

Thermal dehydration is another established method for converting succinic acids into their corresponding anhydrides. wikipedia.org This process involves heating the dicarboxylic acid to a high temperature, typically above its melting point, to drive off water. For unsubstituted succinic acid, temperatures of 220-270°C are effective. nih.gov

In industrial settings, the reaction can be facilitated by performing the dehydration in a high-boiling, inert solvent and using a fractionating column to continuously remove water as it forms, thereby driving the reaction to completion. google.com This technique allows the reaction to proceed at lower temperatures than neat thermal dehydration. While effective for the parent succinic anhydride, this method's applicability to more complex, substituted precursors like 3-(2-methoxyphenyl)succinic acid would depend on the thermal stability of the molecule.

Table 2: Thermal Dehydration of Succinic Acid

| Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|

| None (Neat) | 220-270°C | Direct heating to drive off water | nih.gov |

| Butyrolactone | Bottoms temp rises to 170-200°C | Fractional distillation to remove water | google.com |

| Diglycol diethyl ether | Bottoms temp rises to 210°C | Fractional distillation to remove water | google.com |

Introduction of the Aryl Moiety

The introduction of the 2-methoxyphenyl group is a critical step in the synthesis. This can be achieved either by attaching the aryl group to a pre-existing four-carbon chain or by building the chain onto the aromatic ring.

A classic method for forming a carbon-carbon bond between an aromatic ring and an acyl group is the Friedel-Crafts acylation. In a pathway analogous to the synthesis of the drug Fenbufen, succinic anhydride can be reacted with an activated aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgacs.org

For the target compound, this would involve the acylation of anisole (B1667542) (methoxybenzene) with succinic anhydride. The reaction would not directly yield the target molecule but would instead produce 4-(2-methoxyphenyl)-4-oxobutanoic acid and its 4-methoxyphenyl (B3050149) isomer. stackexchange.com This keto-acid intermediate would then require subsequent chemical modifications, such as reduction of the ketone and cyclization, to arrive at the final 3-(2-methoxyphenyl)oxolane-2,5-dione structure. This multi-step process begins with a direct arylation step but is not a direct synthesis of the final product.

A more versatile and widely used strategy involves building the succinic acid backbone from an aryl precursor through condensation reactions. The Stobbe condensation is particularly well-suited for this purpose. wikipedia.orgorganicreactions.org This reaction involves the condensation of an aldehyde or ketone with a succinate (B1194679) ester, such as dimethyl succinate or diethyl succinate, in the presence of a strong base like potassium tert-butoxide or sodium ethoxide. wikipedia.orgjuniperpublishers.com

For the synthesis of this compound, the precursor 2-methoxybenzaldehyde (B41997) would be reacted with dimethyl succinate. cdnsciencepub.comresearchgate.net The key steps in this synthetic sequence are:

Stobbe Condensation: 2-methoxybenzaldehyde condenses with dimethyl succinate to form an unsaturated half-ester, methyl 3-carboxy-4-(2-methoxyphenyl)but-3-enoate. juniperpublishers.comcdnsciencepub.com

Reduction: The carbon-carbon double bond in the half-ester is reduced, typically via catalytic hydrogenation, to yield the saturated half-ester, methyl 3-carboxy-4-(2-methoxyphenyl)butanoate. juniperpublishers.com

Hydrolysis: The ester and carboxylic acid groups are hydrolyzed, usually under basic conditions followed by acidification, to produce the key intermediate, 3-(2-methoxyphenyl)succinic acid.

Cyclization: The resulting diacid is then dehydrated using methods described in section 2.1.1 (e.g., with acetic anhydride) to furnish the final product, this compound.

This pathway offers excellent control over the placement of the aryl group and is a reliable method for synthesizing 3-aryl substituted succinic acids and their corresponding anhydrides. juniperpublishers.com

Table 3: Stobbe Condensation Pathway to Target Compound

| Step | Reaction Type | Reactants | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Stobbe Condensation | 2-Methoxybenzaldehyde, Dimethyl succinate | Potassium tert-butoxide | Unsaturated half-ester |

| 2 | Hydrogenation | Unsaturated half-ester | H₂, Pd/C | Saturated half-ester |

| 3 | Hydrolysis | Saturated half-ester | 1. NaOH(aq) 2. HCl(aq) | 3-(2-Methoxyphenyl)succinic acid |

| 4 | Cyclization | 3-(2-Methoxyphenyl)succinic acid | Acetic anhydride, Heat | This compound |

Derivatization and Functionalization Strategies

Functionalization of the oxolane-2,5-dione core is essential for creating a diverse range of molecular structures. Two powerful methods for achieving this are Wittig reactions for creating exocyclic double bonds and palladium-catalyzed coupling reactions for introducing new carbon-carbon bonds.

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com In the context of substituted succinic anhydrides, this reaction provides a route to exocyclic olefins, specifically enol-lactones, which are valuable synthetic intermediates. cdnsciencepub.compublish.csiro.au The reaction proceeds between a cyclic anhydride and a stabilized phosphorane, such as ethoxycarbonylmethylenetriphenylphosphorane. publish.csiro.au

The mechanism of the Wittig reaction with cyclic anhydrides involves an initial condensation that leads to the formation of acyclic adducts. cdnsciencepub.comingentaconnect.comcdnsciencepub.com These intermediates can be observed by NMR spectroscopy and, in some cases, isolated. cdnsciencepub.comingentaconnect.comcdnsciencepub.com The formation of these acyclic intermediates can be a reversible process. cdnsciencepub.com The stereochemistry of the resulting enol-lactone is not determined by the initial reaction but rather during or after the cyclization of the acyclic intermediate. publish.csiro.au For instance, the reaction of (triphenylphosphoranylidene)succinic anhydride, formed from triphenylphosphine (B44618) and maleic anhydride, with aryl aldehydes after ring-opening with methanol (B129727), leads to the formation of methyl aryl itaconates, which can then be hydrolyzed to aryl itaconic acids. mdpi.comscilit.com

Table 1: Key Features of Wittig Reactions on Succinic Anhydrides

| Feature | Description |

| Reactants | Substituted succinic anhydride and a stabilized phosphorane. |

| Product | Exocyclic enol-lactone. |

| Mechanism | Proceeds through an acyclic intermediate. publish.csiro.au |

| Stereochemistry | Determined during or after the cyclization of the acyclic intermediate. publish.csiro.au |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been applied to the synthesis of oxolane-2,5-dione derivatives. libretexts.orglibretexts.orgtcichemicals.com These reactions typically involve an organohalide or triflate and an organometallic reagent in the presence of a palladium catalyst. libretexts.org A notable example is the Suzuki-Miyaura coupling, which couples an organoboron compound with a halide. libretexts.org

In the context of anhydride synthesis, palladium catalysis can be used for the alkylation of meso-succinic anhydrides, providing keto acids with good yields and enantioselectivity. acs.org The catalytic cycle for these reactions generally involves oxidative addition, transmetalation, and reductive elimination. libretexts.org For instance, the cross-coupling of phenylboronic acid with acetic anhydride has been studied as a model for the Suzuki reaction, with the reaction proceeding through either a neutral Pd(0)L2 complex or an anionic "Jutand-type" [Pd(0)L2X]− species. researchgate.net Palladium catalysts are also effective in the synthesis of related tetrahydrofuran (B95107) structures from γ-hydroxy terminal alkenes and aryl or vinyl bromides. nih.govnih.gov The choice of ligands for the palladium catalyst is crucial, as electron-rich and sterically hindered ligands can enhance catalytic activity. tcichemicals.com

Table 2: Common Palladium-Catalyzed Coupling Reactions

| Reaction | Description |

| Suzuki-Miyaura Coupling | Couples an organoboron compound with an organohalide. libretexts.org |

| Heck Reaction | Couples an unsaturated halide with an alkene. libretexts.org |

| Stille Reaction | Couples an organotin compound with an organohalide. libretexts.org |

| Sonogashira Reaction | Couples a terminal alkyne with an aryl or vinyl halide. libretexts.org |

Asymmetric Synthesis Approaches

Achieving stereocontrol in the synthesis of substituted oxolane-2,5-diones is critical for applications where specific enantiomers are required. Several asymmetric strategies have been developed to address this challenge.

The asymmetric desymmetrization of prochiral meso compounds, such as meso-succinic anhydrides, is a powerful strategy for creating multiple stereogenic centers in a single step. acs.orgrsc.orgrsc.org This approach involves the enantioselective opening of the anhydride ring with a nucleophile, catalyzed by a chiral catalyst. nih.gov

Various chiral catalysts have been employed for this purpose, including modified cinchona alkaloids and chiral amino alcohols. nih.govbrandeis.edu These catalysts can achieve high enantioselectivities in the alcoholysis of cyclic meso-anhydrides. nih.govbrandeis.edu The mechanism can proceed through either a nucleophilic catalysis pathway, involving the formation of a reactive chiral acylammonium salt, or a general base catalysis pathway. nih.gov Computational studies have suggested that the general base pathway is often lower in energy. nih.gov This methodology has been used to synthesize a variety of chiral building blocks from different types of cyclic anhydrides. acs.orgacs.orgnih.govresearchgate.net

Table 3: Catalysts for Asymmetric Desymmetrization of Meso-Anhydrides

| Catalyst Type | Example |

| Cinchona Alkaloids | (DHQ)2AQN |

| Chiral Amino Alcohols | (1R,2R)-2-(piperidin-1-yl)cyclohexanol nih.gov |

| Chiral Diamine-Derived Thiourea | Prepared from (R,R)-1,2-diphenylethylenediamine acs.org |

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental for the construction of cyclic systems. wikipedia.orgyoutube.comkhanacademy.orgmasterorganicchemistry.com In the context of synthesizing substituted oxolane derivatives, chiral catalyst-mediated cycloadditions offer a route to enantiomerically enriched products. The Diels-Alder reaction involves a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com Hetero-Diels-Alder reactions, where one or more carbon atoms are replaced by heteroatoms, can be used to form heterocyclic rings. wikipedia.orgresearchgate.net

For the synthesis of five-membered rings like oxolanes, [3+2] cycloaddition reactions are employed. nih.gov Chiral N,N'-dioxide/Ni(II) catalysts have been shown to be effective in the diastereo- and enantioselective [3+2] cycloaddition of heterosubstituted alkenes with oxiranes to yield highly substituted chiral tetrahydrofurans. nih.gov Similarly, chiral phosphoric acids can catalyze intermolecular [4+2] cycloadditions. rsc.org Gold complexes have also been investigated for enantioselective [4+2] and [4+4] cycloadditions. nih.govresearchgate.net

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture into a single enantiomer in theoretically 100% yield. wikipedia.org This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. nih.govprinceton.edu For a successful DKR, the rate of racemization must be comparable to or faster than the rate of the resolution reaction. nih.govprinceton.edu

DKR has been applied to the synthesis of chiral compounds from substituted succinic anhydrides. rsc.orgdntb.gov.ua This can be achieved using chemoenzymatic methods, where an enzyme performs the kinetic resolution and a metal catalyst facilitates the racemization. acs.orgprinceton.edu For example, the DKR of bis-aryl succinic anhydrides has been accomplished using an organocatalyst in an enantioselective cycloaddition process with aldehydes to produce stereochemically complex γ-butyrolactone derivatives. rsc.org This method allows for control over three contiguous stereocenters. rsc.org Lipases, in combination with ruthenium catalysts, have also been used effectively in DKR processes. wikipedia.org

Table 4: Key Principles of Dynamic Kinetic Resolution

| Principle | Description |

| Starting Material | Racemic mixture of a chiral compound. |

| Process | Simultaneous kinetic resolution and in situ racemization of the unreacted enantiomer. nih.gov |

| Goal | To convert the entire racemic mixture into a single enantiomerically pure product. wikipedia.org |

| Requirement | The rate of racemization should be greater than or equal to the rate of reaction of the slower-reacting enantiomer. nih.gov |

Mechanistic Investigations of Chemical Transformations Involving 3 2 Methoxyphenyl Oxolane 2,5 Dione Analogs

Nucleophilic Ring-Opening Reactions

The most characteristic reaction of cyclic anhydrides is the nucleophilic acyl substitution, which proceeds via a ring-opening mechanism. A nucleophile attacks one of the carbonyl carbons, leading to a tetrahedral intermediate that subsequently collapses, cleaving the acyl-oxygen bond and opening the ring. This process results in the formation of a dicarboxylic acid mono-derivative.

The reaction of cyclic anhydrides with amines (aminolysis) is a well-established method for forming amides. libretexts.org For anhydrides like 3-(2-Methoxyphenyl)oxolane-2,5-dione, the reaction with a primary or secondary amine proceeds through a nucleophilic attack of the amine on one of the carbonyl carbons. libretexts.org This is followed by a proton transfer and the opening of the anhydride (B1165640) ring to yield a succinamic acid derivative—a compound containing both an amide and a carboxylic acid functional group. researchgate.netfsu.edu Typically, the reaction requires two equivalents of the amine; the first acts as the nucleophile, and the second acts as a base to neutralize the newly formed carboxylic acid, preventing the protonation of the starting amine. libretexts.org

The general mechanism involves three main steps:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon. libretexts.org

Proton Transfer: A second molecule of the amine acts as a base to deprotonate the nitrogen atom of the attacking amine. libretexts.org

Ring Opening: The tetrahedral intermediate collapses, breaking the C-O bond of the anhydride ring and using the carboxylate as the leaving group. libretexts.org

| Nucleophile | Product Structure | Product Class |

| Primary Amine (R-NH₂) | Succinamic Acid | |

| Thiosemicarbazide (B42300) (H₂N-NH-CS-NH₂) | Thiosemicarbazide-Succinic Acid Derivative |

Similarly, thiosemicarbazide, a hydrazine (B178648) derivative, reacts with cyclic anhydrides to afford ring-opened products. mdpi.comnih.gov The nucleophilic amino group of thiosemicarbazide attacks the anhydride, leading to the formation of N-amido-N'-thiocarbamoyl succinamic acid derivatives. researchgate.net These products are valuable intermediates in the synthesis of various heterocyclic compounds, such as thiadiazoles and triazoles. ekb.eg

The reaction of an anhydride with an alcohol, known as alcoholysis, results in the formation of a monoester and a carboxylic acid. wikipedia.org In the case of this compound, methanolysis would involve the nucleophilic attack of methanol (B129727) on a carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, similar to aminolysis. youtube.com A weak base, such as pyridine (B92270), is often used to facilitate the deprotonation step. libretexts.org

The mechanism for alcoholysis can be summarized as follows:

Nucleophilic Attack: The oxygen atom of the alcohol attacks a carbonyl carbon. libretexts.org

Deprotonation: A base removes the proton from the attacking alcohol, which is now positively charged. libretexts.org

Leaving Group Removal: The carbonyl bond reforms, leading to the cleavage of the C-O bond within the anhydride ring. libretexts.org

Protonation: The resulting carboxylate is protonated in a final step to yield the carboxylic acid group. libretexts.org

| Alcohol | Product Structure | Product Class |

| Methanol (CH₃OH) | 4-methoxy-4-oxo-2-(2-methoxyphenyl)butanoic acid | |

| General Alcohol (R-OH) | Monoester of 2-(2-methoxyphenyl)succinic acid |

The ring-opening of anhydrides can be accelerated by catalysts, which can operate through two distinct mechanisms: nucleophilic catalysis and general base catalysis. reddit.com

In nucleophilic catalysis , the catalyst (e.g., pyridine or 4-dimethylaminopyridine, DMAP) is a stronger nucleophile than the alcohol. It attacks the anhydride first to form a highly reactive acyl-pyridinium intermediate. This intermediate is much more susceptible to attack by the alcohol than the original anhydride, thus speeding up the reaction. The catalyst forms a covalent bond with the substrate during the process. reddit.com

In general base catalysis , the catalyst (e.g., triethylamine) does not directly attack the anhydride. Instead, it functions by abstracting a proton from the nucleophile (the alcohol) as it attacks the carbonyl carbon. youtube.com This deprotonation occurs during the rate-determining step, increasing the nucleophilicity of the alcohol and stabilizing the transition state through hydrogen bonding. youtube.com A key distinction is that the general base does not form a covalent bond with the anhydride substrate. reddit.com While both types of catalysts can be Lewis bases, their role is determined by the reaction context: if the catalyst forms a covalent intermediate, it is a nucleophilic catalyst; if it facilitates proton transfer during the key step, it is a general base catalyst. reddit.com

Oxidation and Reduction Pathways

The succinic anhydride framework can undergo both oxidation and reduction. The methylene (B1212753) groups (-CH2-) in the ring can be sites for oxidation. researchgate.net Furthermore, anhydrides can react with oxidizing agents like hydrogen peroxide to form peroxy acids, which are themselves potent oxidizing agents. rsc.org

Reduction of succinic anhydrides can lead to several products depending on the reducing agent and conditions. Strong reducing agents can reduce the carbonyl groups to alcohols, potentially leading to a diol after ring-opening. youtube.com Milder, more selective reduction can also be achieved. For instance, the reduction of dicarboxylic acid anhydrides using 2-propanol over a hydrous zirconium oxide catalyst can yield the corresponding lactones or cyclic ethers. researchgate.net Electron capture by the carbonyl oxygen atoms is a key step in the reduction process. aip.org

Electrophilic and Radical Mediated Transformations

While the carbonyl carbons of the anhydride are electrophilic, the molecule itself can participate in electrophilic substitution reactions, particularly through the 2-methoxyphenyl substituent. More directly, succinic anhydride can act as an electrophile in Friedel-Crafts acylation reactions. wikipedia.org In this process, in the presence of a Lewis acid catalyst like AlCl₃, the anhydride acylates an aromatic ring, such as naphthalene, to form a keto-acid. acs.org This reaction is a key method for forming new carbon-carbon bonds.

Transformations involving radical intermediates are also possible. Studies on succinic acid have shown that ionizing radiation can lead to oxidation by loss of hydrogen from the carbon atoms, forming radical species. aip.org It has also been noted that succinic anhydride can form anion radicals, indicating its ability to participate in single-electron transfer processes. taylorandfrancis.com

Transition Metal-Catalyzed Processes

Transition metals are effective catalysts for a variety of organic transformations due to their ability to exist in multiple oxidation states and provide surfaces for reactions to occur. aensiweb.com In the context of succinic anhydrides, a prominent example is the catalytic hydrogenation of maleic anhydride to produce succinic anhydride. This reaction is commonly catalyzed by transition metals such as nickel (Ni) or palladium (Pd). researchgate.netresearchgate.net

While this is a reaction to form the parent succinic anhydride, the system is amenable to other transition metal-catalyzed processes. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to further functionalize the aryl ring of this compound or to engage the anhydride moiety in novel transformations. The broad utility of transition metal catalysis in C-C and C-N bond formation suggests potential for developing new synthetic routes involving succinic anhydride analogs. bohrium.com

Rhodium(II)-Carbene Mediated C-H and C-O Insertion Reactions with Related Cyclic Diones

Rhodium(II) catalysts are exceptionally effective for a variety of transformations involving diazo compounds. caltech.edu These reactions proceed through the formation of transient, electrophilic rhodium-carbene intermediates. caltech.edu In the context of cyclic dione (B5365651) analogs, such as (E)-3-arylidene-4-diazopyrrolidine-2,5-diones, these carbenes can undergo competing C-H and C-O insertion reactions, particularly when reacted with ethers like tetrahydrofuran (B95107) (THF). mdpi.com

The C-H insertion is believed to occur through a concerted, though asynchronous, three-centered transition state. caltech.eduillinois.edu This mechanism involves the interaction of the carbene's empty p-orbital with the C-H bond's σ-orbital. caltech.edu Computational studies suggest that hydride transfer precedes C-C bond formation in this nonsynchronous process. illinois.edu The selectivity of C-H insertion is influenced by both steric and electronic factors, with a general reactivity preference for methine > methylene >> methyl C-H bonds. nih.gov

Concurrently, a formal C-O insertion pathway can lead to ring-expanded spirocyclic products. mdpi.com This transformation is thought to proceed via the formation of an intermediate oxonium ylide, which then undergoes a subsequent rearrangement, such as a mdpi.comnih.gov-Stevens shift. mdpi.comacs.orgpsu.edu The formation of the oxonium ylide can be reversible, creating a complex reaction landscape where it is in equilibrium with the rhodium-carbene species. mdpi.com The competition between the direct C-H insertion and the oxonium ylide formation pathway is a key factor determining the final product distribution. mdpi.com

Catalytic Effects on Reaction Regioselectivity

The outcome of rhodium(II)-carbene reactions can be precisely controlled by the catalyst, a principle that is crucial for directing the reaction towards a desired product. mdpi.com Both the catalyst's ligands and its concentration can profoundly influence the chemoselectivity and regioselectivity of the transformation. mdpi.comrsc.org

A remarkable example of this control is observed in the reaction of (E)-3-arylidene-4-diazopyrrolidine-2,5-diones with tetrahydrofuran. mdpi.com In this system, the ratio of the C-O insertion product (a spirocycle) to the C-H insertion product can be dramatically altered simply by changing the rhodium(II) catalyst loading. mdpi.com At very low catalyst concentrations (e.g., 0.01 mol%), the reaction favors the formation of the spirocyclic C-O insertion product. mdpi.com Conversely, at higher catalyst loadings (e.g., 10 mol%), the C-H insertion product becomes dominant. mdpi.com This unusual effect is rationalized by a mechanistic model where the oxonium ylide, the precursor to the C-O product, is in equilibrium with the rhodium carbene. mdpi.com At higher catalyst concentrations, this equilibrium is shifted away from the ylide, thus favoring the irreversible C-H insertion pathway. mdpi.com

| Substrate | Catalyst Loading (mol%) | C-O Insertion Product Yield (%) | C-H Insertion Product Yield (%) |

|---|---|---|---|

| 1a (Ar = Ph) | 0.01 | 62 | 20 |

| 1a (Ar = Ph) | 10 | 11 | 75 |

| 1b (Ar = 4-MeC₆H₄) | 0.01 | 70 | 15 |

| 1b (Ar = 4-MeC₆H₄) | 10 | 9 | 78 |

| 1c (Ar = 4-ClC₆H₄) | 0.01 | 55 | 25 |

| 1c (Ar = 4-ClC₆H₄) | 10 | 15 | 68 |

Data sourced from a study on (E)-3-arylidene-4-diazopyrrolidine-2,5-diones, analogs to the subject compound. mdpi.com

Beyond catalyst loading, the electronic and steric properties of the ligands attached to the rhodium center play a critical role in directing regioselectivity. nih.govrsc.org For instance, in intramolecular C-H insertion reactions, the choice of ligands can determine the preferred site of insertion. Rhodium(II) catalysts bearing electron-withdrawing ligands tend to create a more reactive and electrophilic carbene. caltech.edu This increased reactivity can alter the transition state geometry and favor insertion into otherwise less reactive C-H bonds, thereby changing the regiochemical outcome. rsc.org The steric bulk of the ligands can also impose geometric constraints that favor one insertion site over another. nih.govacs.org This tuning of the catalyst's properties allows for fine control over reaction pathways, enabling selective C-H functionalization. caltech.eduorganic-chemistry.org

Advanced Spectroscopic Characterization for Structural Elucidation of 3 2 Methoxyphenyl Oxolane 2,5 Dione Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a paramount tool for determining the structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a detailed picture of the proton and carbon environments within 3-(2-Methoxyphenyl)oxolane-2,5-dione analogs can be constructed.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Assignment

The ¹H NMR spectrum of a 3-(aryl)oxolane-2,5-dione provides a wealth of information regarding the number, connectivity, and chemical environment of the protons. In a typical analog, the spectrum can be divided into two main regions: the aromatic region, where protons on the phenyl ring resonate, and the aliphatic region, corresponding to the protons on the oxolane-2,5-dione ring.

For this compound, the aromatic protons of the 2-methoxyphenyl group would exhibit a complex splitting pattern between approximately δ 6.8 and 7.4 ppm. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, typically around δ 3.8 ppm. The protons on the five-membered anhydride (B1165640) ring constitute an AMX or ABX spin system, depending on the magnetic equivalence of the C4 protons. The proton at C3 (H-3) is expected to be a doublet of doublets, coupling to the two diastereotopic protons at C4 (H-4a and H-4b). These C4 protons would, in turn, appear as distinct multiplets, each coupled to H-3 and geminally to each other.

Table 1: Representative ¹H NMR Data for 3-Aryl-oxolane-2,5-dione Analogs

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (CH) | 4.0 - 4.5 | dd | J = 5.0, 9.0 |

| H-4a (CH₂) | 2.8 - 3.2 | dd | J = 9.0, 18.0 |

| H-4b (CH₂) | 3.3 - 3.6 | dd | J = 5.0, 18.0 |

| Ar-H | 6.8 - 7.5 | m | - |

| OCH₃ | ~3.8 | s | - |

Note: The chemical shifts and coupling constants are approximate and can vary based on the specific analog and solvent used.

Carbon-13 (¹³C) NMR for Carbon Skeleton and Carbonyl Group Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a direct map of the carbon framework. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a complete carbon count and an understanding of their hybridization and chemical environment.

A key feature in the ¹³C NMR spectrum of this compound analogs is the presence of two downfield signals corresponding to the carbonyl carbons (C=O) of the anhydride moiety. These typically resonate in the range of δ 170-175 ppm. The carbons of the aromatic ring appear between δ 110 and 160 ppm, with the carbon attached to the oxygen of the methoxy group appearing at the lower field end of this range. The aliphatic carbons of the oxolane ring (C3 and C4) resonate at higher fields, typically between δ 35 and 50 ppm.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for 3-Aryl-oxolane-2,5-dione Analogs

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Anhydride) | 170 - 175 |

| C-Ar (quaternary) | 125 - 160 |

| C-Ar (CH) | 110 - 130 |

| OCH₃ | ~55 |

| C-3 (CH) | 40 - 50 |

Utilization of Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For a 3-aryl-oxolane-2,5-dione, COSY spectra would show correlations between H-3 and the two H-4 protons, confirming their adjacent relationship. It would also show correlations between adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HMQC or HSQC spectrum would show a cross-peak connecting the ¹H signal of H-3 to the ¹³C signal of C-3, and similarly for the H-4 and C-4 signals, as well as for the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for connecting the different spin systems. For instance, correlations would be expected from the H-3 proton to the carbonyl carbons (C2 and C5) and to the quaternary aromatic carbon attached to the oxolane ring. The methoxy protons would show a correlation to the aromatic carbon they are attached to.

Stereochemical Assignment through Spectroscopic Data Analysis

In cases where the 3-aryl-oxolane-2,5-dione contains additional stereocenters, or to confirm the relative stereochemistry of substituents, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable. These experiments detect through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. For example, a NOESY experiment could reveal a spatial relationship between the H-3 proton and specific protons on the aromatic ring, providing insights into the preferred conformation of the aryl substituent relative to the anhydride ring.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are powerful tools for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Identification of Characteristic Anhydride Carbonyl Stretching Frequencies

The most prominent and diagnostic feature in the IR spectrum of this compound and its analogs is the pair of strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the cyclic anhydride. Due to symmetric and asymmetric stretching modes, cyclic anhydrides exhibit two distinct carbonyl absorption bands. For saturated five-membered cyclic anhydrides, these bands typically appear at higher wavenumbers than those of acyclic anhydrides or ketones. The lower frequency band is generally more intense in cyclic anhydrides.

Table 3: Characteristic IR Carbonyl Stretching Frequencies for Saturated Cyclic Anhydrides

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric C=O Stretch | 1870 - 1845 | Strong |

The presence of these two intense absorption bands in the specified regions is a definitive indicator of the cyclic anhydride functional group in the target molecule and its analogs.

Monitoring Reaction Progress and Functional Group Interconversions

The synthesis and subsequent reactions of this compound and its analogs involve a series of functional group interconversions that can be effectively monitored in real-time using in-situ spectroscopic techniques, primarily Fourier Transform Infrared (FT-IR) spectroscopy.

FT-IR Spectroscopy in Reaction Monitoring:

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful process analytical technology (PAT) tool for tracking the progress of reactions involving anhydrides without the need for sample extraction. thieme-connect.denih.gov The formation of the 3-(aryl)oxolane-2,5-dione ring system from its precursors, or its subsequent ring-opening reactions, can be followed by observing the characteristic vibrational frequencies of the functional groups involved.

The hallmark of the oxolane-2,5-dione (succinic anhydride) moiety is the presence of two carbonyl (C=O) stretching bands in the infrared spectrum. spectroscopyonline.com This splitting arises from the symmetric and asymmetric stretching vibrations of the two carbonyl groups coupled through the central oxygen atom.

Asymmetric C=O Stretch: Typically observed at higher wavenumbers, in the range of 1870–1845 cm⁻¹. spectroscopyonline.com

Symmetric C=O Stretch: Appears at a lower frequency, generally between 1800–1775 cm⁻¹. spectroscopyonline.com

The disappearance of reactant signals and the concurrent emergence of these two distinct carbonyl peaks provide a clear indication of the formation of the anhydride ring. For instance, in the synthesis of a 3-aryl-oxolane-2,5-dione via a reaction involving maleic anhydride, the characteristic C=O stretching peaks of maleic anhydride (around 1853 cm⁻¹ and 1780 cm⁻¹) would be monitored for their consumption. spectroscopyonline.comresearchgate.netzbaqchem.com

Conversely, reactions involving the opening of the anhydride ring, such as aminolysis or hydrolysis, can be monitored by the disappearance of the anhydride C=O bands and the appearance of new bands corresponding to the products. nih.gov For example, aminolysis would lead to the formation of an amide and a carboxylic acid, which have their own characteristic C=O and N-H stretching frequencies.

Below is a representative table illustrating the key IR absorption frequencies that are monitored during the synthesis and subsequent reactions of 3-(aryl)oxolane-2,5-dione analogs.

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |

| Anhydride | Asymmetric C=O Stretch | 1870–1845 | Formation/consumption of the oxolane-2,5-dione ring |

| Anhydride | Symmetric C=O Stretch | 1800–1775 | Formation/consumption of the oxolane-2,5-dione ring |

| Carboxylic Acid | O-H Stretch | 3300–2500 (broad) | Appearance during ring-opening reactions |

| Carboxylic Acid | C=O Stretch | 1725–1700 | Appearance during ring-opening reactions |

| Amide | N-H Stretch | 3500–3100 | Appearance during aminolysis |

| Amide | C=O Stretch (Amide I) | 1680–1630 | Appearance during aminolysis |

This interactive data table is based on established principles of infrared spectroscopy.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for confirming the molecular weight of this compound and its analogs, as well as for gaining structural insights through the analysis of their fragmentation patterns. Electron Ionization (EI) is a common technique used for this purpose.

Upon ionization, the molecule forms a molecular ion (M⁺˙), which can then undergo a series of fragmentation reactions to produce smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of 3-aryloxolane-2,5-diones is expected to proceed through several key pathways:

Loss of CO and CO₂: A common fragmentation pathway for cyclic anhydrides involves the sequential loss of carbon monoxide (CO) and carbon dioxide (CO₂). The loss of CO₂ from the molecular ion is a characteristic fragmentation of succinic anhydrides. nist.gov

Cleavage of the Phenyl-Ring Bond: The bond connecting the 2-methoxyphenyl group to the oxolane-2,5-dione ring can cleave, leading to fragments corresponding to the substituted phenyl cation or the heterocyclic ring cation.

Fragmentation of the Methoxyphenyl Group: The 2-methoxyphenyl moiety itself can undergo fragmentation, such as the loss of a methyl radical (•CH₃) to form a phenoxy cation, or the loss of a formyl radical (•CHO).

Rearrangements: McLafferty-type rearrangements and other intramolecular rearrangements can also occur, leading to characteristic fragment ions.

The following table outlines the predicted significant fragments for this compound based on general fragmentation principles of related compounds.

| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| [M]⁺˙ | - | Molecular Ion |

| [M - 44]⁺˙ | CO₂ | Ion resulting from decarboxylation |

| [M - 72]⁺˙ | CO₂ + CO | Ion after loss of both CO₂ and CO |

| 107 | C₄H₃O₃• | Methoxyphenyl cation |

| 121 | C₃H₃O₃• | Benzylic-type cation from ring cleavage |

| 92 | CH₃O• | Phenyl cation after loss of methoxy radical |

This interactive data table illustrates plausible fragmentation pathways for this compound.

The precise fragmentation pattern provides a molecular fingerprint that can be used to confirm the identity of the target compound and distinguish it from its isomers. High-resolution mass spectrometry (HRMS) can further be employed to determine the exact elemental composition of the molecular ion and its fragments, providing an unambiguous confirmation of the chemical formula.

Computational and Theoretical Chemistry Studies of Substituted Oxolane 2,5 Diones

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful tool to investigate the structural and electronic properties of molecules. For 3-(2-Methoxyphenyl)oxolane-2,5-dione, DFT calculations can provide a detailed understanding of its molecular geometry, electronic structure, and reactivity.

The geometry of this compound can be optimized using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to determine its most stable three-dimensional structure. The oxolane-2,5-dione ring is expected to adopt a nearly planar or a slight envelope conformation. Studies on similar cyclic anhydrides, such as 3-methylideneoxolane-2,5-dione, have shown that the five-membered ring tends to be relatively flat to minimize ring strain nih.gov.

The conformational analysis would primarily focus on the rotational orientation of the 2-methoxyphenyl group relative to the oxolane-2,5-dione ring. The dihedral angle between the plane of the aromatic ring and the plane of the heterocyclic ring is a key parameter. This orientation is influenced by steric hindrance between the methoxy (B1213986) group and the hydrogens on the oxolane ring, as well as electronic interactions. Computational studies on molecules containing a 2-methoxyphenyl group attached to a heterocyclic ring, such as 2-methoxyphenyl quinoline-2-carboxylate, have shown that the aromatic ring is typically twisted out of the plane of the heterocycle to alleviate steric clash mdpi.com. A similar non-planar arrangement would be expected for this compound.

Interactive Data Table: Predicted Geometrical Parameters for this compound

Note: The following data is illustrative and based on typical values for structurally similar compounds calculated using DFT methods.

| Parameter | Predicted Value |

| C=O bond length (ester) | ~1.19 Å |

| C=O bond length (anhydride) | ~1.20 Å |

| C-O bond length (ring) | ~1.37 Å |

| C-C bond length (ring) | ~1.52 Å |

| C-C bond length (ring-aryl) | ~1.49 Å |

| C-O bond length (methoxy) | ~1.36 Å |

| Dihedral Angle (Oxolane Ring - Phenyl Ring) | ~50-70° |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methoxyphenyl ring, which acts as the principal electron-donating group. The LUMO, on the other hand, is likely to be distributed over the electron-withdrawing oxolane-2,5-dione ring, particularly around the carbonyl groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. The presence of the methoxy group on the phenyl ring is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to an unsubstituted 3-phenyloxolane-2,5-dione, suggesting increased reactivity.

Interactive Data Table: Predicted Frontier Molecular Orbital Energies for this compound

Note: The following data is illustrative and based on typical values for structurally similar compounds calculated using DFT methods.

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -1.8 |

| HOMO-LUMO Gap | ~ 4.7 |

DFT calculations are widely used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data for structure validation.

For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons of the 2-methoxyphenyl group, the methoxy protons, and the protons on the oxolane-2,5-dione ring. The chemical shifts of the aromatic protons would be influenced by the electron-donating methoxy group and the electron-withdrawing succinic anhydride (B1165640) moiety. Similarly, the ¹³C NMR spectrum would exhibit distinct signals for the carbonyl carbons, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the five-membered ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data is illustrative and based on typical values for structurally similar compounds calculated using DFT methods.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.9 - 7.4 | 110 - 160 |

| Methoxy Protons | ~3.8 | ~55 |

| Oxolane Ring Protons | 3.0 - 4.0 | 35 - 45 |

| Carbonyl Carbons | - | 170 - 175 |

DFT calculations can be employed to investigate the mechanisms of reactions involving this compound. A common reaction for cyclic anhydrides is nucleophilic acyl substitution, such as aminolysis or hydrolysis. Computational studies on the aminolysis of succinic anhydride have shown that the reaction can proceed through either a concerted or a stepwise mechanism.

By mapping the potential energy surface, transition state structures can be located and characterized. For the reaction of this compound with a nucleophile, the calculations would likely reveal a tetrahedral intermediate. The activation energies for different pathways can be calculated to determine the most favorable reaction mechanism. The presence of the 2-methoxyphenyl substituent may influence the reaction rate and regioselectivity through steric and electronic effects.

Global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of a molecule's reactivity. These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These parameters can be calculated from the energies of the HOMO and LUMO.

For this compound, a relatively high electrophilicity index is expected due to the electron-deficient nature of the anhydride ring, indicating its susceptibility to nucleophilic attack. The chemical hardness can provide insights into the molecule's stability and polarizability. These descriptors are valuable for predicting how the molecule will behave in various chemical reactions researchgate.netresearchgate.netmdpi.com.

Interactive Data Table: Predicted Chemical Descriptors for this compound

Note: The following data is illustrative and based on typical values for structurally similar compounds calculated using DFT methods.

| Descriptor | Predicted Value (eV) |

| Chemical Potential (μ) | ~ -4.15 |

| Chemical Hardness (η) | ~ 2.35 |

| Global Softness (S) | ~ 0.43 |

| Electrophilicity Index (ω) | ~ 3.67 |

Quantum Chemical Calculations Beyond DFT (e.g., PBE0)

While DFT methods like B3LYP are widely used, more advanced computational methods can provide even greater accuracy for certain properties. Hybrid functionals like PBE0, which incorporate a larger fraction of exact Hartree-Fock exchange, can sometimes offer improved predictions for electronic properties and reaction barriers. For a molecule like this compound, employing such methods could provide a more refined understanding of its electronic structure and reactivity, serving as a benchmark for standard DFT calculations. Although computationally more expensive, these higher-level calculations can be valuable for validating the results obtained from more routine DFT methods.

Theoretical Approaches to Understanding Regioselectivity and Stereoselectivity in Substituted Oxolane-2,5-diones

The regioselectivity and stereoselectivity of nucleophilic attacks on unsymmetrically substituted oxolane-2,5-diones, such as this compound, are governed by a complex interplay of electronic and steric factors. Computational and theoretical chemistry provides powerful tools to dissect these factors and predict reaction outcomes. Methodologies like Density Functional Theory (DFT) and ab initio molecular orbital calculations are instrumental in elucidating the underlying mechanisms that dictate the preferential formation of one isomer over another.

At the heart of understanding the reactivity of this compound are the two non-equivalent carbonyl carbons, C2 and C5. A nucleophile can, in principle, attack either of these sites, leading to two different regioisomeric products upon ring opening. Theoretical studies on analogous unsymmetrical cyclic anhydrides have shown that the intrinsic reactivity of the carbonyl groups is a primary determinant of regioselectivity.

One of the key theoretical approaches involves the analysis of the molecule's electronic structure. The partial positive charges on the carbonyl carbons can be calculated to assess their relative electrophilicity. Generally, the more electron-deficient carbonyl carbon is the preferred site for nucleophilic attack. In the case of this compound, the electron-donating nature of the methoxy group and the aromatic ring can influence the charge distribution across the oxolane-2,5-dione ring.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the regioselectivity of chemical reactions. youtube.comwikipedia.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the oxolane-2,5-dione) is considered to be the most significant for the reaction. The spatial distribution and the magnitude of the LUMO coefficients on the C2 and C5 carbonyl carbons can indicate the more favorable site for nucleophilic attack. A larger LUMO coefficient on a particular carbonyl carbon suggests that it is more susceptible to attack.

For a hypothetical scenario involving this compound, DFT calculations could yield the following illustrative LUMO coefficient data:

Table 1: Hypothetical LUMO Coefficients for Carbonyl Carbons in this compound

| Atomic Center | LUMO Coefficient |

|---|---|

| C2 Carbonyl Carbon | 0.35 |

| C5 Carbonyl Carbon | 0.28 |

In this hypothetical case, the larger LUMO coefficient on the C2 carbonyl carbon would suggest that nucleophilic attack is more likely to occur at this position, leading to the formation of the corresponding regioisomer.

Transition State Analysis

A more quantitative and rigorous approach involves the calculation of the transition state (TS) energies for the nucleophilic attack at both C2 and C5. The reaction pathway with the lower activation energy barrier will be the kinetically favored one. DFT calculations can be employed to model the geometries and energies of the transition states for both possible routes.

The energy difference between the two transition states (ΔΔG‡ = ΔG‡(C5 attack) - ΔG‡(C2 attack)) directly correlates with the predicted regioselectivity. A larger energy difference implies a higher degree of selectivity.

Table 2: Illustrative Calculated Activation Energies for Nucleophilic Attack on this compound

| Reaction Pathway | Calculated Activation Energy (ΔG‡) (kcal/mol) | Relative Energy (kcal/mol) |

|---|---|---|

| Attack at C2 | 15.2 | 0.0 |

| Attack at C5 | 17.5 | +2.3 |

Based on this illustrative data, the 2.3 kcal/mol lower activation barrier for the attack at the C2 position would result in a significant preference for the formation of the product corresponding to C2 attack.

Stereoselectivity

Beyond regioselectivity, theoretical methods can also shed light on the stereochemical outcome of the reaction, particularly when the nucleophile or the oxolane-2,5-dione is chiral. The presence of the stereocenter at the C3 position of this compound can influence the facial selectivity of the nucleophilic attack on the planar carbonyl groups.

Computational modeling of the diastereomeric transition states can reveal the origins of stereoselectivity. Steric hindrance between the substituent at C3 (the 2-methoxyphenyl group) and the incoming nucleophile can disfavor certain approach trajectories. By comparing the energies of the transition states leading to different stereoisomeric products, the preferred stereochemical pathway can be predicted. For instance, the nucleophile may preferentially attack from the face opposite to the bulky 2-methoxyphenyl group to minimize steric repulsion.

Synthetic Utility and Material Science Applications of Oxolane 2,5 Dione Derivatives

Role as Versatile Intermediates in Complex Chemical Synthesis

Oxolane-2,5-dione derivatives are highly valued as intermediates in the synthesis of complex organic molecules. The anhydride (B1165640) functional group is susceptible to nucleophilic attack by a variety of reagents, including alcohols, amines, and organometallic compounds. This reactivity allows for the introduction of diverse functionalities and the construction of more elaborate molecular architectures.

The reaction of 3-substituted oxolane-2,5-diones with nucleophiles can proceed via two main pathways: ring-opening to form succinic acid monoesters or amides, or a formal cycloaddition to generate new heterocyclic systems. For instance, the reaction with amines can lead to the formation of succinimides, which are prevalent structural motifs in many biologically active compounds and pharmaceuticals. Chiral 3-substituted succinimides are particularly important and are found in various natural products and antiepileptic drugs. nih.gov The 2-methoxyphenyl substituent in 3-(2-Methoxyphenyl)oxolane-2,5-dione can influence the regioselectivity and stereoselectivity of these ring-opening reactions, providing a handle for controlling the final product's structure.

Furthermore, these derivatives can serve as precursors for the synthesis of other important chemical entities. For example, they can be used in Friedel-Crafts acylation reactions to introduce a butanoyl moiety onto an aromatic ring, a key step in the synthesis of various pharmaceutical agents. wikipedia.org The versatility of oxolane-2,5-dione derivatives makes them indispensable tools for synthetic chemists in the creation of novel compounds with potential applications in medicine, agriculture, and materials science. chemicalbook.com

Applications in Polymer Chemistry

The reactivity of the anhydride ring also makes oxolane-2,5-dione derivatives valuable components in polymer chemistry. They can be employed as both cross-linking agents and as monomers in various polymerization reactions, contributing to the development of polymers with tailored properties.

Cross-linking is a crucial process for enhancing the mechanical strength, thermal stability, and chemical resistance of polymers. Oxolane-2,5-dione derivatives can act as effective cross-linking agents, particularly for polymers containing hydroxyl or amine functional groups, such as epoxy resins and polyols. The anhydride ring reacts with these functional groups to form ester or amide linkages, creating a three-dimensional network structure. broadview-tech.commdpi.com

Oxolane-2,5-dione derivatives can also serve as monomers in polymerization reactions, most notably in ring-opening polymerization (ROP). ROP is a powerful technique for the synthesis of biodegradable and biocompatible polyesters, which have found numerous applications in the biomedical field. mdpi.comnih.gov

The ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides is a well-established method for producing polyesters with controlled structures and molecular weights. mdpi.com In this process, the anhydride monomer is incorporated into the growing polymer chain, alternating with the epoxide monomer. The structure of the anhydride can significantly impact the properties of the resulting polyester, such as its glass transition temperature and degradation rate. While studies on the ROP of 3-substituted morpholine-2,5-diones have been reported, nih.govresearchgate.net the exploration of this compound as a monomer in ROP could lead to the development of novel polyesters with unique thermal and mechanical properties conferred by the methoxyphenyl group.

Development of Chiral Building Blocks from Desymmetrized Anhydrides

The desymmetrization of prochiral cyclic anhydrides is a powerful strategy for the enantioselective synthesis of chiral building blocks. 3-Substituted oxolane-2,5-diones, being prochiral, can undergo enantioselective ring-opening with a chiral nucleophile or in the presence of a chiral catalyst to yield chiral di- or mono-acid derivatives. These chiral products are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov

For example, the asymmetric alcoholysis of 3-arylsuccinic anhydrides can provide access to chiral monoesters, which can then be converted into a variety of other chiral molecules. While specific examples involving this compound are not extensively documented, the general principle of anhydride desymmetrization is a well-established and powerful tool in asymmetric synthesis. researchgate.net

Utility in Industrial Formulations

Derivatives of succinic anhydride find broad utility in a variety of industrial formulations due to their reactivity and ability to modify the properties of other substances. These applications span across numerous sectors, including paper manufacturing, lubricants, and coatings.

Alkenyl succinic anhydrides (ASAs) are widely used as sizing agents in the paper industry to improve water resistance. rqbchemical.com They are also utilized as additives in epoxy curing agents and as pour point depressants in fuels. rqbchemical.com Polyolefin-substituted succinic anhydrides are important dispersant additives for lubricating oils, helping to keep soot and other contaminants suspended and preventing sludge formation. google.com

While the specific applications of this compound in industrial formulations are not detailed in publicly available literature, its structural similarity to other commercially successful succinic anhydride derivatives suggests potential for its use in areas such as specialty coatings, adhesives, and as a modifier for polymers and resins. broadview-tech.com

Precursors for Other Cyclic Systems and Lactone Formation

The reactive nature of the anhydride ring in oxolane-2,5-dione derivatives makes them excellent precursors for the synthesis of other cyclic compounds. Through various chemical transformations, the five-membered anhydride ring can be converted into other heterocyclic systems or carbocyclic structures.

One important transformation is the conversion of succinic anhydrides into lactones, which are cyclic esters. For instance, a copper-catalyzed oxidative [3+2] cycloaddition of alkenes with anhydrides can afford γ-lactones in good yields. organic-chemistry.org Lactones are important structural motifs found in many natural products and are also used as fragrances and flavorings.

Furthermore, succinic anhydride and its derivatives can participate in annulation reactions with other reagents to construct more complex ring systems. For example, a reaction with 1,3-azadienes can produce allylic 2-oxopyrrolidines, which are valuable scaffolds in medicinal chemistry. nih.gov The versatility of oxolane-2,5-dione derivatives as precursors for a variety of cyclic systems underscores their importance in synthetic organic chemistry.

Future Research Directions in Substituted Oxolane 2,5 Dione Chemistry

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes is paramount to advancing the study of substituted oxolane-2,5-diones. While classical methods for the synthesis of the parent oxolane-2,5-dione, also known as succinic anhydride (B1165640), involve the dehydration of succinic acid or the hydrogenation of maleic anhydride, future research will likely focus on more sophisticated and versatile approaches for creating substituted derivatives like 3-(2-Methoxyphenyl)oxolane-2,5-dione. wikipedia.org

Promising areas of exploration include multicomponent reactions, which allow for the construction of complex molecules in a single step, and the use of greener, more readily available starting materials. mdpi.comnih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, will also be crucial for improving efficiency and reducing waste. researchgate.net Furthermore, catalyst-free and eco-friendly synthetic pathways are gaining traction, aiming to minimize the environmental impact of chemical synthesis. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | Increased molecular complexity, atom economy, and efficiency. | Design of novel reaction cascades leading to diverse oxolane-2,5-dione derivatives. |

| Greener Starting Materials | Enhanced sustainability and reduced reliance on petrochemical feedstocks. | Utilization of biomass-derived precursors for the synthesis of the oxolane-2,5-dione core. |

| One-Pot Syntheses | Reduced purification steps, solvent usage, and overall reaction time. | Development of tandem or domino reactions for the streamlined synthesis of substituted products. |

| Catalyst-Free Methods | Simplified reaction conditions, reduced cost, and avoidance of toxic metal catalysts. | Exploration of solvent-free or aqueous reaction media to promote cyclization and substitution. |

Advanced Catalyst Design for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of advanced catalysts is expected to revolutionize the production of substituted oxolane-2,5-diones. Future research will likely move beyond traditional acid or base catalysts towards more sophisticated systems that offer greater control over selectivity and efficiency. mdpi.com

The design of novel catalysts will be guided by a deeper understanding of reaction mechanisms, merging experimental and computational approaches. mdpi.com Areas of particular interest include the development of enantioselective catalysts for the synthesis of chiral oxolane-2,5-diones, which are of significant interest in medicinal chemistry. The use of solid acid catalysts and nanostructured materials could also offer advantages in terms of catalyst recovery and reusability, contributing to more sustainable chemical processes. researchgate.netrsc.org

| Catalyst Type | Potential Advantages | Key Research Focus |

| Enantioselective Catalysts | Access to single enantiomers of chiral oxolane-2,5-diones for pharmaceutical applications. | Design of chiral Lewis acids, organocatalysts, or transition metal complexes. |

| Solid Acid Catalysts | Ease of separation from the reaction mixture, potential for reuse, and reduced corrosion. rsc.org | Development of zeolites, functionalized mesoporous silicas, and other solid supports. |

| Nanostructured Catalysts | High surface area-to-volume ratio leading to enhanced catalytic activity. | Synthesis of metal nanoparticles or metal-organic frameworks (MOFs) with tailored active sites. |

| Biocatalysts (Enzymes) | High selectivity under mild reaction conditions and environmentally friendly nature. | Screening and engineering of enzymes for the synthesis and modification of oxolane-2,5-diones. |

Deeper Mechanistic Insights through Advanced Computational Methods

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Advanced computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of chemical transformations. rsc.org

Future research will likely employ these methods to investigate the reaction pathways for the synthesis of this compound and other substituted analogs. Computational studies can help to identify transition states, calculate activation energies, and predict the influence of substituents and catalysts on reaction outcomes. rsc.org This knowledge will be invaluable for optimizing existing synthetic protocols and for the in-silico design of more efficient and selective reactions.

| Computational Method | Application in Oxolane-2,5-dione Chemistry | Expected Outcomes |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, determination of transition state geometries and energies. | A detailed understanding of the factors controlling reactivity and selectivity in synthetic routes. |

| Molecular Dynamics (MD) Simulations | Investigation of solvent effects and the dynamic behavior of reactants and catalysts. | Insights into the role of the reaction environment on the efficiency of synthetic processes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions for the synthesis or modification of oxolane-2,5-diones. | Rational design of biocatalytic systems with enhanced performance. |

Expansion into Novel Material Science Applications

While the initial focus of research on substituted oxolane-2,5-diones may be on their synthesis and chemical properties, a significant future direction lies in the exploration of their potential applications in material science. The anhydride functionality of the oxolane-2,5-dione ring makes these compounds attractive building blocks for the synthesis of polymers and other functional materials. wikipedia.org

For instance, the ring-opening polymerization of oxolane-2,5-diones can lead to the formation of polyesters with tunable properties, depending on the nature of the substituent on the ring. The presence of the methoxyphenyl group in this compound could impart specific optical or electronic properties to the resulting polymers. Furthermore, these compounds could find use as crosslinking agents or monomers in the development of novel resins, coatings, and adhesives.

| Application Area | Potential Role of Substituted Oxolane-2,5-diones | Key Research Focus |

| Biodegradable Polymers | Monomers for the synthesis of polyesters with tailored degradation rates. | Investigation of the influence of substituents on the physical and biodegradable properties of the resulting polymers. |

| Advanced Coatings and Resins | Crosslinking agents or functional monomers to enhance properties such as hardness, adhesion, and thermal stability. | Synthesis of novel polymers and evaluation of their performance in coating and resin formulations. |

| Organic Electronics | Building blocks for the synthesis of conjugated polymers or small molecules with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). | Exploration of the electronic and photophysical properties of materials derived from substituted oxolane-2,5-diones. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of 3-(2-Methoxyphenyl)oxolane-2,5-dione?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the methoxyphenyl substituent and oxolane-dione backbone. Compare experimental shifts with computational predictions (e.g., DFT) or literature data for analogous compounds.

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular formula (e.g., CHO) and isotopic pattern.

- Infrared Spectroscopy (IR) : Identify carbonyl stretching frequencies (~1750–1850 cm) characteristic of the dione moiety.

- Reference Databases : Cross-validate spectral data with entries in PubChem or DSSTox for structurally related oxolane/oxazolidine-diones .

| Technique | Key Parameters | Purpose |

|---|---|---|

| H NMR | δ 6.8–7.4 (aromatic protons), δ 3.8–4.2 (methoxy group) | Confirm substituent position and electronic environment |

| HRMS | m/z 206.0578 (calculated for CHO) | Validate molecular formula |

| IR | ~1780 cm (C=O stretching) | Confirm dione functionality |

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a gradient elution (water/acetonitrile) to quantify impurities.

- Melting Point Analysis : Compare experimental melting points with literature values (if available) to detect solvates or polymorphs.

- Elemental Analysis : Confirm carbon, hydrogen, and oxygen content within ±0.3% deviation.

- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to rule out hygroscopicity or solvent retention.

Q. What experimental conditions are critical for maintaining the stability of this compound during storage?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent thermal degradation.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the dione ring.

- Light Exposure : Protect from UV light to prevent photochemical decomposition.

- Validation : Periodically reassay stability via HPLC or NMR over 6–12 months .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic ring-opening reactions?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction progress under varying temperatures (25–80°C) using in-situ H NMR or HPLC.

- Isotopic Labeling : Introduce O or deuterium at the dione carbonyl to track bond cleavage.

- Computational Modeling : Perform density functional theory (DFT) calculations to identify transition states and activation energies (e.g., B3LYP/6-31G* level).

- Cross-Referencing : Compare results with studies on analogous oxazolidine-diones, such as (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione, to infer steric/electronic effects .

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

- Methodological Answer :

- Variable Screening : Systematically test catalysts (e.g., Lewis acids), solvents (polar vs. nonpolar), and reaction times.

- Statistical Design : Use a factorial design (e.g., 3 matrix) to identify critical factors affecting yield.

- Byproduct Analysis : Characterize side products via LC-MS to propose competing reaction pathways.

- Data Harmonization : Replicate published protocols with strict adherence to reported conditions to isolate methodological inconsistencies .

Q. What computational approaches are suitable for predicting the hydrolytic stability of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models to estimate hydrolysis rates.

- pKa Calculations : Use COSMO-RS or DFT to predict protonation states influencing ring-opening.

- Free Energy Landscapes : Calculate Gibbs free energy changes for hydrolysis intermediates using metadynamics.

- Validation : Compare computational predictions with experimental kinetic data at pH 2–12 .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs with substituents at the methoxyphenyl group (e.g., halogens, nitro groups).

- Biological Assays : Test inhibition of target enzymes (e.g., proteases) using fluorescence-based assays.

- QSAR Modeling : Develop quantitative models correlating electronic parameters (Hammett σ) with IC values.

- Crystallography : Resolve X-ray structures of protein-ligand complexes to guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.